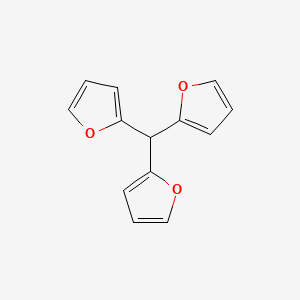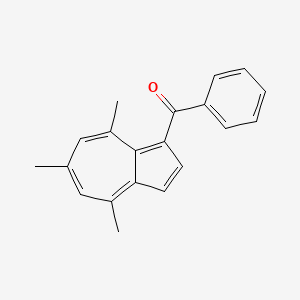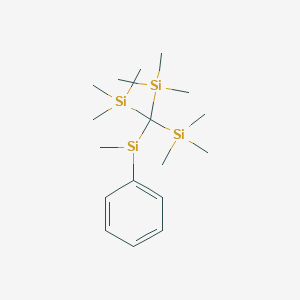
2,2',2''-Methanetriyltrifuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’‘-Methanetriyltrifuran is an organic compound characterized by a central carbon atom bonded to three furan rings. Furans are aromatic heterocyclic compounds with a five-membered ring structure containing four carbon atoms and one oxygen atom. The unique structure of 2,2’,2’'-Methanetriyltrifuran makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-Methanetriyltrifuran typically involves the reaction of furan with a suitable methanetriyl precursor under controlled conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the central carbon-furan bonds. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2,2’,2’'-Methanetriyltrifuran may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the reaction are often recycled to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’'-Methanetriyltrifuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-based aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the furan rings into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-based aldehydes or carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Functionalized furan derivatives with various substituents.
Aplicaciones Científicas De Investigación
2,2’,2’'-Methanetriyltrifuran has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’,2’'-Methanetriyltrifuran involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethanol: An organic compound with a similar central carbon structure but with trifluoromethyl groups instead of furan rings.
2,2,2-Trifluoroethyl methacrylate: A compound used in polymer chemistry with a similar trifluoromethyl group.
Uniqueness
2,2’,2’'-Methanetriyltrifuran is unique due to its three furan rings, which impart distinct chemical and physical properties
Propiedades
| 77616-90-1 | |
Fórmula molecular |
C13H10O3 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
2-[bis(furan-2-yl)methyl]furan |
InChI |
InChI=1S/C13H10O3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9,13H |
Clave InChI |
FGXXGOHICBSKBW-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(C2=CC=CO2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14453962.png)

![3-[(Benzyloxy)methoxy]-2-methylpropanal](/img/structure/B14453969.png)




![Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester](/img/structure/B14454016.png)

